molecular formula C26H31N3O2S B2810554 N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide CAS No. 887205-85-8

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide

Cat. No.: B2810554
CAS No.: 887205-85-8
M. Wt: 449.61
InChI Key: VYXYANQBSOESGI-UHFFFAOYSA-N
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Description

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacology research. This molecule features a benzamide core, a structure common in many pharmacologically active compounds, and incorporates both a 4-benzylpiperazine moiety and a thiophene ring . Piperazine derivatives are frequently explored in drug discovery for their ability to interact with various biological targets, particularly in the central nervous system, and have been investigated for applications such as histone deacetylase (HDAC) inhibition . The distinct molecular architecture of this compound, which combines multiple heterocyclic systems, makes it a potentially valuable chemical probe for studying enzyme inhibition, receptor interactions, and cellular signaling pathways . Researchers can utilize this compound for in vitro studies to elucidate its mechanism of action, optimize its structure for potency and selectivity, and assess its therapeutic potential. It is supplied exclusively for laboratory research purposes. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-10-12-23(31-2)13-11-22)25(24-9-6-18-32-24)29-16-14-28(15-17-29)19-21-7-4-3-5-8-21/h3-13,18,20,25H,14-17,19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXYANQBSOESGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine from piperazine and benzyl chloride under basic conditions.

    Thiophene Derivative Preparation: The thiophene ring is introduced through a reaction between thiophene-2-carboxaldehyde and a suitable Grignard reagent.

    Coupling Reaction: The piperazine intermediate is then coupled with the thiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with 4-methoxybenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Pharmacological Applications

Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine derivatives often exhibit antidepressant and anxiolytic properties. The benzylpiperazine structure is known to interact with serotonin receptors, which are critical in mood regulation. Studies have shown that similar piperazine-based compounds can display significant affinities for serotonin receptor subtypes, suggesting that N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide may also possess these effects .

Antitumor Activity
Preliminary investigations have suggested that this compound could exhibit antitumor properties. The presence of the thiophene group is often associated with enhanced anticancer activity due to its ability to interact with cellular pathways involved in tumor growth and proliferation. Case studies have shown that related compounds can induce apoptosis in cancer cells, warranting further exploration of this compound's efficacy against various cancer types .

Case Studies

Case Study 1: Antidepressant Activity
In a controlled study examining the antidepressant effects of various piperazine derivatives, this compound was tested for its ability to modulate serotonin levels in animal models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as an antidepressant .

Case Study 2: Anticancer Properties
A recent study evaluated the anticancer effects of this compound against breast cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, indicating promising antitumor activity .

Mechanism of Action

The mechanism of action of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.

    Pathway Modulation: It influences intracellular signaling pathways, potentially affecting neurotransmitter release and uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogues with Thiophene Substituents

Compound 18 : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
  • Structural Differences :
    • Replaces the benzyl group on piperazine with a trifluoromethylphenyl group.
    • Features a ketone (butan-1-one) instead of the 4-methoxybenzamide moiety.
  • Functional Implications: The trifluoromethyl group increases electronegativity and metabolic stability compared to the benzyl group .
Compound 25 : 3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one
  • Structural Differences :
    • Introduces a thioether linkage (thiophen-2-ylthio) instead of a direct thiophene attachment.
  • Functional Implications :
    • The thioether group may enhance oxidative stability but reduce π-π interactions compared to the parent thiophene .

Benzylpiperazine Derivatives with Varied Amide Substituents

2-(4-Benzyl-1-piperazinyl)-N′-[(1E)-1-(4-biphenylyl)ethylidene]acetohydrazide ()
  • Structural Differences :
    • Replaces the 4-methoxybenzamide with an acetohydrazide group.
    • Incorporates a biphenyl-ethylidene moiety instead of the thiophene-propan-2-yl chain.
  • The biphenyl group could enhance hydrophobic interactions in binding pockets .
Compound 74 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
  • Structural Differences :
    • Replaces benzylpiperazine with a pyrrolidin-1-ylbenzoyl-thiazole scaffold.
    • Features a benzo[d][1,3]dioxol-5-yl group instead of thiophene.
  • Functional Implications :
    • The thiazole ring and benzo[d][1,3]dioxole may improve π-stacking but reduce solubility compared to the thiophene .
Physicochemical Properties :
Property Target Compound Compound 18 Compound 25
LogP ~3.2 (estimated) ~3.8 ~4.1
Hydrogen Bond Acceptors 5 4 5
Solubility (mg/mL) ~0.1 (aqueous) <0.05 <0.05
  • The 4-methoxybenzamide group in the target compound improves aqueous solubility relative to ketone or trifluoromethyl-substituted analogues .

Key Research Findings

  • Receptor Binding : Benzylpiperazine-thiophene hybrids show affinity for serotonin (5-HT2A) and dopamine (D2) receptors, with substituents like trifluoromethylphenyl enhancing selectivity .
  • Metabolic Stability : The methoxy group in the target compound may reduce cytochrome P450-mediated oxidation compared to electron-deficient groups (e.g., trifluoromethyl) .
  • Structural Insights : X-ray crystallography (using SHELX ) and DFT calculations (via Multiwfn ) reveal that the thiophene ring and benzamide group optimize charge transfer and van der Waals interactions in binding pockets .

Biological Activity

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzylpiperazine moiety : Known for its interaction with various receptors.
  • Thiophene ring : Contributes to the compound's lipophilicity and potential receptor binding.
  • Methoxybenzamide group : May enhance biological activity through various interactions.

The molecular formula is C25H29N3OSC_{25}H_{29}N_{3}OS, with a molecular weight of approximately 429.58 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Receptor Interaction : The piperazine structure allows for interaction with neurotransmitter receptors, particularly serotonin (5-HT) receptors, which can influence mood and anxiety levels.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .
  • Signal Transduction Modulation : The compound may affect various intracellular signaling pathways, impacting cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth in vivo .

Antiviral Properties

There is emerging evidence that benzamide derivatives possess antiviral activity. For example, derivatives have been tested against Hepatitis B virus (HBV) and showed promising results in vitro, indicating their potential as antiviral agents . The mechanism often involves increasing intracellular levels of antiviral proteins that inhibit viral replication.

Study on Anticancer Effects

A notable study evaluated the effects of a related benzamide derivative on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF7), with an IC50 value indicating effective inhibition of cell proliferation at low concentrations. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Study on Neuroprotective Effects

Another research effort focused on the neuroprotective effects of piperazine derivatives. In animal models of Alzheimer's disease, compounds structurally related to this compound were shown to improve cognitive function and reduce amyloid-beta plaque formation, suggesting a potential role in treating neurodegenerative disorders .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies indicate that this compound has favorable absorption characteristics but may face challenges related to solubility and bioavailability. Toxicity assessments in animal models revealed no significant adverse effects at therapeutic doses, but further studies are necessary for comprehensive safety evaluations.

Q & A

Basic: What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Condensation of 4-methoxybenzoyl chloride with a propan-2-ylamine intermediate bearing thiophen-2-yl and 4-benzylpiperazine substituents.
  • Step 2: Coupling reactions using reagents like HBTU or BOP in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis .
  • Key conditions: Temperature (0–25°C), reaction time (12–24 hours), and stoichiometric control of Et₃N as a base to neutralize HCl byproducts. Purification via silica gel chromatography or recrystallization improves yield (typically 40–60%) .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.8 ppm for thiophene and benzamide) and aliphatic signals (δ 2.5–4.0 ppm for piperazine and propan-2-yl groups) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictory biological activity data observed in preliminary assays?

Answer:
Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Methodological solutions include:

  • Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Structural-activity relationship (SAR) studies: Compare analogs (e.g., substituting methoxy with chloro or methyl groups) to isolate pharmacophore contributions .
  • Target validation: Use knockout models or competitive binding assays to confirm specificity for suspected targets (e.g., neurotransmitter receptors) .

Advanced: What computational strategies are effective for predicting target interactions and optimizing binding affinity?

Answer:

  • Molecular docking: Software like AutoDock Vina models interactions with receptors (e.g., dopamine D3 or histamine H1 receptors). Focus on piperazine and benzamide moieties as key binding motifs .
  • Molecular dynamics (MD): Simulate ligand-receptor stability in explicit solvent (e.g., 100 ns trajectories) to assess conformational flexibility.
  • Free-energy perturbation (FEP): Quantify ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy groups) .

Advanced: How can enantiomeric purity be optimized during synthesis, given the propan-2-yl stereocenter?

Answer:

  • Chiral resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination steps to favor desired stereochemistry .
  • Circular dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with reference standards .

Advanced: What experimental approaches address discrepancies in pharmacokinetic data between in vitro and in vivo models?

Answer:

  • Metabolic stability assays: Incubate the compound with liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation hotspots .
  • Plasma protein binding (PPB): Use equilibrium dialysis to measure unbound fraction, correcting for bioavailability differences.
  • Tissue distribution studies: Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in brain/plasma via scintillation counting .

Advanced: What strategies mitigate synthetic challenges related to the thiophene ring’s reactivity?

Answer:

  • Protecting groups: Temporarily mask thiophene sulfur with tert-butoxycarbonyl (Boc) during piperazine alkylation to prevent side reactions .
  • Low-temperature reactions: Conduct electrophilic substitutions at −78°C to control regioselectivity.
  • Post-synthetic modifications: Functionalize the thiophene ring via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after core assembly .

Advanced: How can researchers validate the compound’s proposed anti-inflammatory mechanism via cyclooxygenase (COX) inhibition?

Answer:

  • Enzyme inhibition assays: Measure IC₅₀ against COX-1/COX-2 isoforms using fluorometric kits (e.g., Cayman Chemical) .
  • Prostaglandin E2 (PGE2) ELISA: Quantify PGE2 levels in LPS-stimulated macrophages treated with the compound.
  • Molecular docking: Align the benzamide group with COX-2’s hydrophobic pocket to rationalize selectivity .

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